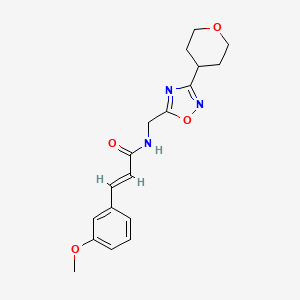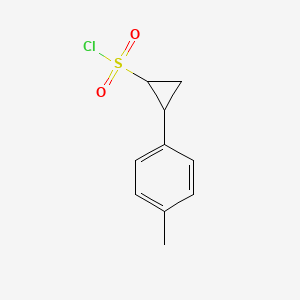
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is an important chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, this compound has been shown to have analgesic and anesthetic effects, making it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high reactivity and selectivity. This compound can be used to synthesize a wide range of compounds with high yields and purity. However, one of the limitations of using this compound is its high toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Future Directions
There are many potential future directions for the study of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride. Some possible areas of research include:
1. Development of new drugs: Given the compound's unique properties and potential therapeutic benefits, there is a need for further research into its use as a drug.
2. Mechanistic studies: More research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride and its effects on various biological processes.
3. Synthesis of new compounds: The reactivity and selectivity of this compound make it a promising candidate for the synthesis of new compounds with potential applications in various fields.
4. Safety studies: Further research is needed to fully understand the potential risks associated with the use of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride in lab experiments and to develop appropriate safety protocols to minimize these risks.
Conclusion:
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is an important chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its potential applications in organic synthesis and has been found to have a wide range of biological activities. While there are still many questions to be answered about this compound, it is clear that it has significant potential for use in various fields and will likely continue to be an important subject of scientific research in the future.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of various compounds, including cyclopropane derivatives, sulfonyl chlorides, and sulfonamides. Additionally, this compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXXNLHVFTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)
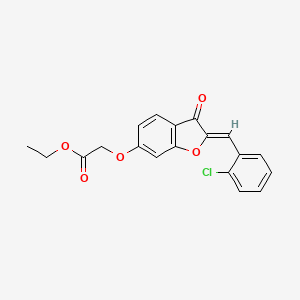


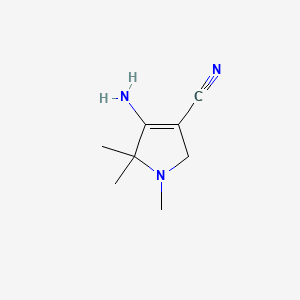


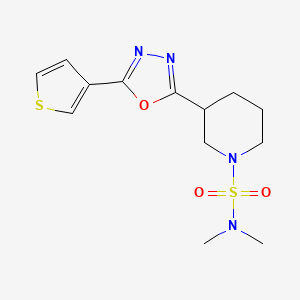
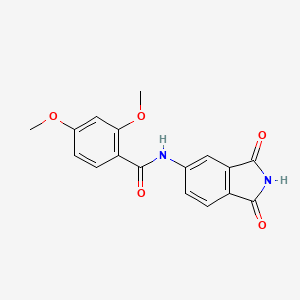
![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)
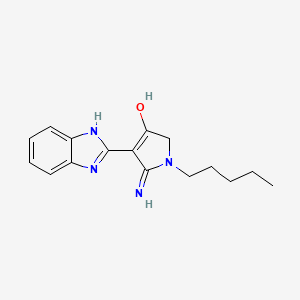
![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)
![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)
